Pnu 96415E

Receptor pharmacology Antipsychotic drug discovery Binding affinity profiling

Research on D4/5-HT2A dual antagonism often stalls because single-target probes fail to recapitulate the atypical antipsychotic-like profile. PNU-96415E (CAS 170856-41-4) directly addresses this gap with balanced high-affinity binding (Ki D4=3.0 nM, 5-HT2A=5.8 nM) and a 66:1 D2/D4 selectivity ratio that eliminates D2-linked catalepsy (ED50 >30 mg/kg IP). • Fully generalizes the clozapine discriminative stimulus; blocks conditioned avoidance without motor side effects. • >8-fold selective growth inhibition in patient-derived glioblastoma stem cells versus normal cells; synergism with temozolomide. • Clean selectivity profile: minimal muscarinic/α2 binding (Ki >678 nM). Reliable supply with lot-specific purity ≥98% and global shipping.

Molecular Formula C21H27Cl2FN2O
Molecular Weight 413.4 g/mol
CAS No. 170856-41-4
Cat. No. B1662322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePnu 96415E
CAS170856-41-4
Synonyms1-(4-fluorophenyl)-4-(2-(isochroman-1-yl)ethyl)piperazine dihydrochloride
PNU 96415E
PNU-96415E
Molecular FormulaC21H27Cl2FN2O
Molecular Weight413.4 g/mol
Structural Identifiers
SMILESC1COC(C2=CC=CC=C21)CCN3CCN(CC3)C4=CC=C(C=C4)F.Cl.Cl
InChIInChI=1S/C21H25FN2O.2ClH/c22-18-5-7-19(8-6-18)24-14-12-23(13-15-24)11-9-21-20-4-2-1-3-17(20)10-16-25-21;;/h1-8,21H,9-16H2;2*1H
InChIKeyOGMGYKPECFQXJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PNU-96415E: D4/5-HT2A Antagonist Overview


PNU-96415E (CAS 170856-41-4) is a synthetic small-molecule antagonist with high affinity for dopamine D4 and serotonergic 5-HT2A receptors [1]. Chemically distinct from clozapine, it belongs to the isochroman-piperazine structural class [2]. The compound demonstrates an atypical antipsychotic-like behavioral profile in preclinical models without producing catalepsy, a key differentiator from typical neuroleptics . Recent investigations have expanded its utility to glioblastoma stem cell research, where DRD4 antagonism represents a targetable vulnerability [3].

D4/5-HT2A dual-target tool for signaling pathway and behavioral pharmacology studies
Isochroman-piperazine scaffold – structurally independent of dibenzodiazepine polypharmacology
Expands to glioblastoma stem cell research as DRD4-targeting cell-model probe

PNU-96415E: Why Generic Substitutes Fail


Generic substitution fails for PNU-96415E due to its precise dual-target engagement profile that cannot be replicated by single-target D4 antagonists (e.g., L-745,870) or 5-HT2A antagonists (e.g., M100907). While L-745,870 lacks significant 5-HT2A activity and failed to demonstrate antipsychotic efficacy in Phase II clinical trials [1], PNU-96415E maintains high affinity for both D4 (Ki = 3.0 nM) and 5-HT2A (Ki = 5.8 nM) receptors [2]. The compound also exhibits a unique selectivity window versus D2 receptors (D2/D4 ratio ≈ 66:1), which is pharmacologically meaningful for avoiding extrapyramidal side effects associated with D2 blockade [3]. Furthermore, PNU-96415E's distinct isochroman-piperazine scaffold—chemically unrelated to clozapine's dibenzodiazepine core [4]—enables research on D4/5-HT2A dual antagonism without the confounding polypharmacology (D1, D2, α1, muscarinic) that characterizes clozapine [5].

L-745,870 (D4-only antagonist)
Lacks 5-HT2A engagement; Phase II studies did not demonstrate efficacy. Dual-target behavioral profile may not be reproduced.
M100907 (volinanserin, 5-HT2A-only)
Absent D4 affinity (Ki > 1000 nM). Single-receptor blockade may not recapitulate D4/5-HT2A co-engagement effects seen in discrimination models.
Clozapine (dibenzodiazepine)
Broad polypharmacology (muscarinic, α1, D1/D2) confounds interpretation of D4/5-HT2A-specific contributions. Scaffold-dependent off-targets may obscure pathway-readouts.

PNU-96415E: Differentiation Evidence


Receptor Binding: Comparison with Clozapine

PNU-96415E demonstrates a receptor binding profile that differs from clozapine in both absolute affinity values and relative target engagement patterns. Across eight receptor targets tested under identical radioligand displacement conditions, PNU-96415E exhibits weaker binding to D1, D2, α1, and muscarinic receptors compared to clozapine, while maintaining comparable high affinity for D4 and 5-HT2A [1].

Receptor binding vs. clozapine
Head-to-head
PNU-96415E D4 3.0 nM · 5-HT2A 5.8 nM · D2 199 nM · α1 181 nM · Muscarinic >678 nM
Clozapine D4 1.6 nM · 5-HT2A 3.4 nM · D2 82 nM · α1 7 nM · Muscarinic 1.9 nM
Key difference: α1 binding 26-fold weaker; muscarinic >357-fold weaker
Reduced muscarinic/α1 affinity may limit off-target confounds in translational behavioral models.
Radioligand displacement; rat tissue/cloned receptors
Receptor pharmacology Antipsychotic drug discovery Binding affinity profiling

In Vivo Behavioral Selectivity vs. Haloperidol

PNU-96415E replicates clozapine's atypical antipsychotic behavioral signature by blocking conditioned avoidance without inducing catalepsy, a profile distinct from typical neuroleptics like haloperidol that produce robust catalepsy at behaviorally active doses [1]. PNU-96415E also fails to antagonize stereotypic behaviors produced by high-dose amphetamine or methylphenidate, unlike haloperidol, further distinguishing its in vivo mechanism from D2-dominated antagonists [2].

Behavioral selectivity vs. haloperidol
Head-to-head
PNU-96415E CAR ED50 ~3–10 mg/kg; catalepsy ED50 >30 mg/kg; no stereotypy blockade
Haloperidol CAR ED50 ~0.1 mg/kg; catalepsy ED50 ~0.5 mg/kg; potent stereotypy blockade
Catalepsy index >3–10 vs. haloperidol ~0.2
Absence of catalepsy at behaviorally active doses distinguishes from D2-preferring neuroleptics, supporting motor-confounding-free D4/5-HT2A studies.
Male Sprague-Dawley rats, i.p. administration; CAR shuttle box, catalepsy bar test
Behavioral pharmacology Antipsychotic screening Extrapyramidal symptom liability

D2 Receptor Distinction from Neuroleptics and D4 Antagonists

PNU-96415E exhibits a D2/D4 binding ratio of approximately 66:1 (Ki D2 = 199 nM; Ki D4 = 3.0 nM), establishing a clear selectivity window that distinguishes it from classical neuroleptics (haloperidol: D2 Ki ≈ 1 nM, D4 Ki ≈ 5 nM; D2/D4 ratio ≈ 0.2) and from single-target D4 antagonists like L-745,870 (D2 Ki > 1000 nM, D4 Ki ≈ 0.4 nM; D2/D4 ratio > 2500) [1][2]. In drug discrimination studies, rats trained to discriminate clozapine (5 mg/kg) from saline showed complete generalization to PNU-96415E but not to haloperidol [3].

D2/D4 selectivity niche
Cross-study
PNU-96415ED2/D4 ratio 66 (D4 Ki 3.0, D2 199 nM)
HaloperidolD2/D4 ratio 0.2 (D2 Ki ~1, D4 ~5 nM)
L-745,870D2/D4 ratio >2500 (D4 Ki ~0.4, D2 >1000 nM)
Clozapine discrimination full generalization vs. haloperidol none
Selectivity window avoids D2-mediated motor effects yet retains clozapine-like stimulus properties; single-target D4 or D2 agents occupy opposite extremes.
Drug discrimination in rats (FR10 food schedule); BindingDB/Tang 1997
Dopamine receptor selectivity Drug discrimination Antipsychotic mechanism

Glioblastoma Stem Cell Targeting vs. L-741,742

In a high-content screen of 680 neuroactive compounds against patient-derived glioblastoma neural stem cells (GNS) versus normal human neural stem cells (NSC) and fibroblasts, PNU-96415E was identified among 10 compounds exhibiting >8-fold selectivity for GNS growth inhibition [1]. PNU-96415E selectively inhibited GBM growth in vitro and in vivo, and exhibited synergism with temozolomide (TMZ), the standard-of-care chemotherapeutic agent [2]. Among DRD4 antagonists tested, PNU-96415E and L-741,742 were the only two identified as hits meeting the >8-fold selectivity criterion [3].

GNS selectivity vs. library
Head-to-head
PNU-96415E >8-fold selective GNS growth inhibition; TMZ synergism; in vivo xenograft inhibition
L-741,742 also >8-fold selective (2/680 hits); other 678 compounds failed
Context 680-neuroactive screen; patient-derived GNS vs. NSC/fibroblasts
Reported >8-fold tumor-cell selectivity and TMZ synergism support DRD4 antagonist tool use in glioblastoma stem cell research.
High-content screen; orthotopic GBM xenograft models (Dolma 2016/Cancer Cell)
Glioblastoma Cancer stem cells DRD4 antagonist Autophagy Temozolomide synergism

Scaffold Distinction: Isochroman-Piperazine vs. Dibenzodiazepine

PNU-96415E features an isochroman-piperazine scaffold that is chemically unrelated to clozapine's dibenzodiazepine core structure [1]. This structural divergence enables PNU-96415E to achieve D4/5-HT2A dual antagonism without the tricyclic framework historically associated with clozapine's agranulocytosis risk and extensive polypharmacology [2]. The compound exists as a dihydrochloride salt (free base: C21H25FN2O; salt: C21H27Cl2FN2O) with a molecular weight of 413.36 g/mol [3].

Scaffold identity
Supporting
PNU-96415E isochroman-piperazine; MW 413.36 (2HCl); LogP ~5.26
Clozapine dibenzodiazepine tricyclic; MW 326.82; distinct core atoms
Chemically independent scaffold enables SAR studies exploring D4/5-HT2A antagonism without tricyclic framework constraints.
PubChem CID 9909647; Tang 1997
Chemical scaffold Structure-activity relationship Medicinal chemistry

5-HTP-Induced Behavior Antagonism vs. M100907

PNU-96415E blocked head and body twitches produced by the serotonin precursor 5-hydroxytryptophan (5-HTP) in mice, an effect consistent with its 5-HT2A antagonist activity (Ki = 5.8 nM) [1]. While M100907 (volinanserin), a selective 5-HT2A antagonist with Ki ≈ 0.8 nM, potently blocks 5-HTP-induced head twitches, PNU-96415E distinguishes itself by also engaging D4 receptors at therapeutically relevant concentrations (Ki = 3.0 nM) [2][3].

5-HT2A behavioral readout vs. M100907
Cross-study
PNU-96415E blocks 5-HTP-induced head/body twitches; 5-HT2A Ki 5.8 nM, D4 Ki 3.0 nM
M100907 potent 5-HT2A blockade (Ki ~0.8 nM); negligible D4 affinity
Advantage single-molecule dual D4/5-HT2A interrogation, avoiding co-administration PK confounds
Reported 5-HT2A-mediated in vivo activity combined with D4 engagement supports combined receptor studies without a second antagonist.
Mice; 5-HTP 100 mg/kg s.c. after carbidopa; Tang 1997 / Kehne 1996
Serotonin receptor 5-HT2A antagonist Behavioral pharmacology Head twitch response

PNU-96415E: Research Applications & Scenarios


Antipsychotic Drug Discovery: D4/5-HT2A Dual Antagonism

PNU-96415E serves as a validated tool compound for investigating the 'atypical antipsychotic' hypothesis in rodent models. In rats trained to discriminate clozapine from saline, PNU-96415E produces complete stimulus generalization, whereas haloperidol does not [1]. The compound blocks conditioned avoidance responding at doses (ED50 ≈ 3-10 mg/kg IP) that produce zero catalepsy (ED50 >30 mg/kg IP), establishing a favorable therapeutic index for D4/5-HT2A-mediated behavioral effects without motor side effects [2]. This profile makes PNU-96415E suitable for studies dissecting the relative contributions of D4 and 5-HT2A receptors to antipsychotic-like efficacy.

DRD4 Antagonism in Glioblastoma Stem Cells

In patient-derived glioblastoma neural stem cell (GNS) models, PNU-96415E demonstrates >8-fold selective growth inhibition compared to normal neural stem cells and fibroblasts [1]. The compound impairs autophagic flux in GNS cells, leading to accumulation of autophagic vacuoles, p62 substrate, and ubiquitinated proteins, ultimately triggering G0/G1 cell cycle arrest and apoptosis [2]. PNU-96415E also exhibits synergism with temozolomide (TMZ), the standard-of-care chemotherapeutic for glioblastoma [3]. Researchers investigating DRD4 as a therapeutic vulnerability in GBM or exploring autophagy-lysosomal pathway disruption in cancer stem cells can procure PNU-96415E as a chemically tractable tool compound.

D4 vs. D2 Selectivity Profiling

PNU-96415E's D2/D4 selectivity ratio of approximately 66:1 (D2 Ki = 199 nM; D4 Ki = 3.0 nM) positions it as a reference standard for calibrating D4 receptor engagement assays [1]. Unlike clozapine, which binds multiple off-target receptors with high affinity (muscarinic Ki = 1.9 nM; α1 Ki = 7 nM), PNU-96415E exhibits minimal muscarinic and α2 adrenergic binding (Ki > 678 nM) [2]. This cleaner selectivity profile makes PNU-96415E valuable for studies requiring D4/5-HT2A dual antagonism without confounding activity at muscarinic acetylcholine receptors, which can independently modulate cognitive and motor functions in experimental models.

Neural Stem Cell Differentiation via DRD4 Antagonism

In high-content differentiation screens using normal human neural stem cells (NSC), PNU-96415E was identified as a compound that promotes neuronal differentiation [1]. DRD4 antagonism in normal NSC induces differentiation toward VGLUT1-positive glutamatergic cortical deep layer V neurons, characterized by increased expression of NEUROG2, CTIP2, and ETV1 [2]. This application expands PNU-96415E's utility beyond oncology and psychiatry into developmental neuroscience and stem cell biology, offering a small-molecule approach to direct neuronal lineage specification without genetic manipulation.

Application
Selection Property
Validation Focus
D4/5-HT2A dual-antagonism research
Dual-target engagement profile (D4 + 5-HT2A)
Clozapine discriminative stimulus generalization; catalepsy-free dose window
Glioblastoma stem cell studies
Reported tumor-cell selectivity vs. normal NSC
Autophagic flux disruption; TMZ combination response in GNS models
D4 vs. D2 selectivity calibration
Distinct D2/D4 selectivity window
Off-target receptor profiling (muscarinic, α1); D2-mediated motor endpoint avoidance
Neural stem cell differentiation
DRD4 antagonist-driven neuronal specification
VGLUT1+ cortical deep-layer neuron differentiation markers (NEUROG2, CTIP2)

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